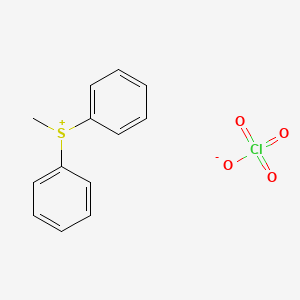
Methyl(diphenyl)sulfanium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(diphenyl)sulfanium perchlorate is a chemical compound with the molecular formula C13H13ClO4S. It is a sulfonium salt, which means it contains a positively charged sulfur atom bonded to three organic groups. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl(diphenyl)sulfanium perchlorate can be synthesized through the reaction of diphenyl sulfide with methyl iodide in the presence of a base, followed by the addition of perchloric acid. The reaction conditions typically involve:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or acetonitrile.
Base: A strong base such as sodium hydride or potassium tert-butoxide is used to deprotonate the diphenyl sulfide, making it more nucleophilic.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(diphenyl)sulfanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to diphenyl sulfide.
Substitution: It can participate in nucleophilic substitution reactions where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Nucleophiles: Various nucleophiles such as halides, cyanides, or amines can be used in substitution reactions.
Major Products
Oxidation: Produces sulfoxides or sulfones.
Reduction: Yields diphenyl sulfide.
Substitution: Results in the formation of new sulfonium salts with different substituents.
Aplicaciones Científicas De Investigación
Methyl(diphenyl)sulfanium perchlorate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl(diphenyl)sulfanium perchlorate involves the formation of sulfonium ylides. These ylides are highly reactive intermediates that can participate in various chemical transformations. The molecular targets and pathways involved include:
Nucleophilic Attack: The sulfonium ylide can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds.
Cycloaddition Reactions: The ylide can undergo cycloaddition reactions to form cyclic compounds, which are valuable in organic synthesis.
Comparación Con Compuestos Similares
Methyl(diphenyl)sulfanium perchlorate can be compared with other sulfonium salts such as:
Diphenylmethylsulfonium tetrafluoroborate: Similar in structure but with a different counterion (tetrafluoroborate instead of perchlorate).
Triphenylsulfonium chloride: Contains three phenyl groups instead of two phenyl groups and one methyl group.
Dimethylsulfonium methyl sulfate: Contains two methyl groups and one sulfonium group.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical processes .
Propiedades
Número CAS |
10504-64-0 |
|---|---|
Fórmula molecular |
C13H13ClO4S |
Peso molecular |
300.76 g/mol |
Nombre IUPAC |
methyl(diphenyl)sulfanium;perchlorate |
InChI |
InChI=1S/C13H13S.ClHO4/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;2-1(3,4)5/h2-11H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
PDJJPCPVJVLAQW-UHFFFAOYSA-M |
SMILES canónico |
C[S+](C1=CC=CC=C1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


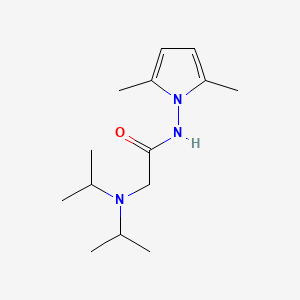
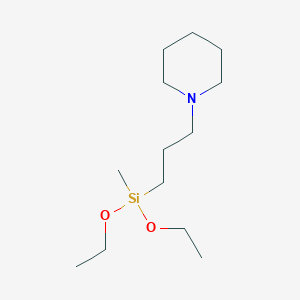
![2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14717637.png)
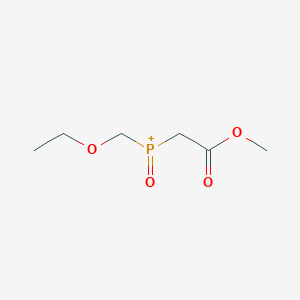
![1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol](/img/structure/B14717640.png)
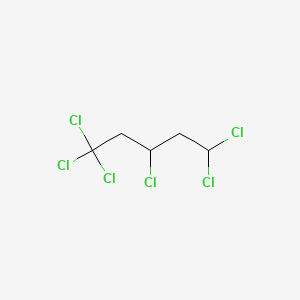

![[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14717663.png)
![1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14717670.png)
![Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate](/img/structure/B14717671.png)
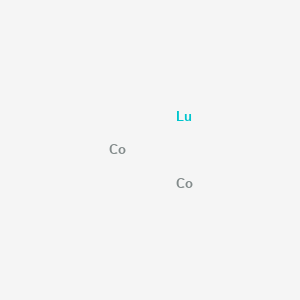
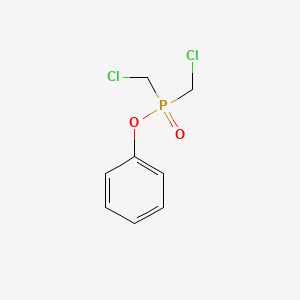
![1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene]](/img/structure/B14717700.png)

